

ROR α vs. ROR γ Agonist Function: An In-depth Technical Guide

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Compound of Interest

Compound Name: ROR agonist-1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the agonist functions of Retinoid-related Orphan Receptor alpha (ROR α) and Retinoid-related Orphan Receptor gamma (ROR γ). It delves into their distinct and overlapping roles in physiology and pathology, presenting quantitative data for agonist activity, detailed experimental protocols for their study, and visual representations of their key signaling pathways.

Core Concepts: ROR α and ROR γ Agonist Function

Retinoid-related orphan receptors (RORs) are a subfamily of nuclear receptors that act as ligand-dependent transcription factors.[1] They bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes, thereby modulating gene expression.[1] ROR α and ROR γ , while sharing structural similarities, exhibit distinct expression patterns and regulate a diverse array of biological processes, from metabolism and development to immunity and circadian rhythm.[2][3] Agonists of these receptors enhance their transcriptional activity, offering therapeutic potential for a range of diseases.

Quantitative Data on ROR Agonists

The following tables summarize the potency and efficacy of various natural and synthetic agonists for ROR α and ROR γ . This data is crucial for comparing the activity of different compounds and for selecting appropriate tool compounds for research and drug development.

 Table 1: ROR α Agonist Activity

| Compound | Type | EC50 | Ki | Cell Line/Assay | Reference |
|---------------|---|--------------|----|---|-----------|
| SR1078 | Synthetic (dual ROR α / γ) | 3-5 μ M | - | SH-SY5Y cells | [4] |
| Neuroscogenin | Natural | 0.11 μ M | - | Biochemical cofactor recruitment assay | |

 Table 2: ROR γ Agonist Activity

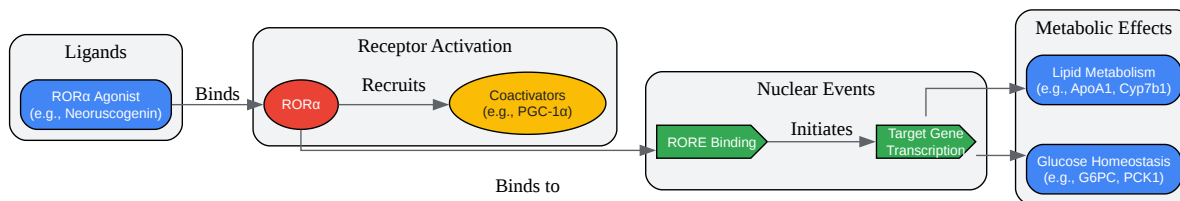
| Compound | Type | EC50 | Ki | Cell Line/Assay | Reference |
|-------------------------|-----------|-----------------------|----|---------------------|-----------|
| Compound 1 | Synthetic | 3.7 μ M | - | FRET assay | |
| LYC-53772 | Synthetic | 0.6 \pm 0.1 μ M | - | Reporter assay | |
| LYC-54143 | Synthetic | 0.2 \pm 0.1 μ M | - | Reporter assay | |
| Zymostenol | Natural | 1 μ M | - | - | |
| Hexyl 4-hydroxybenzoate | Synthetic | 144 nM | - | - | |
| ROR γ agonist 2 | Synthetic | 0.03 μ M | - | hROR γ assay | |

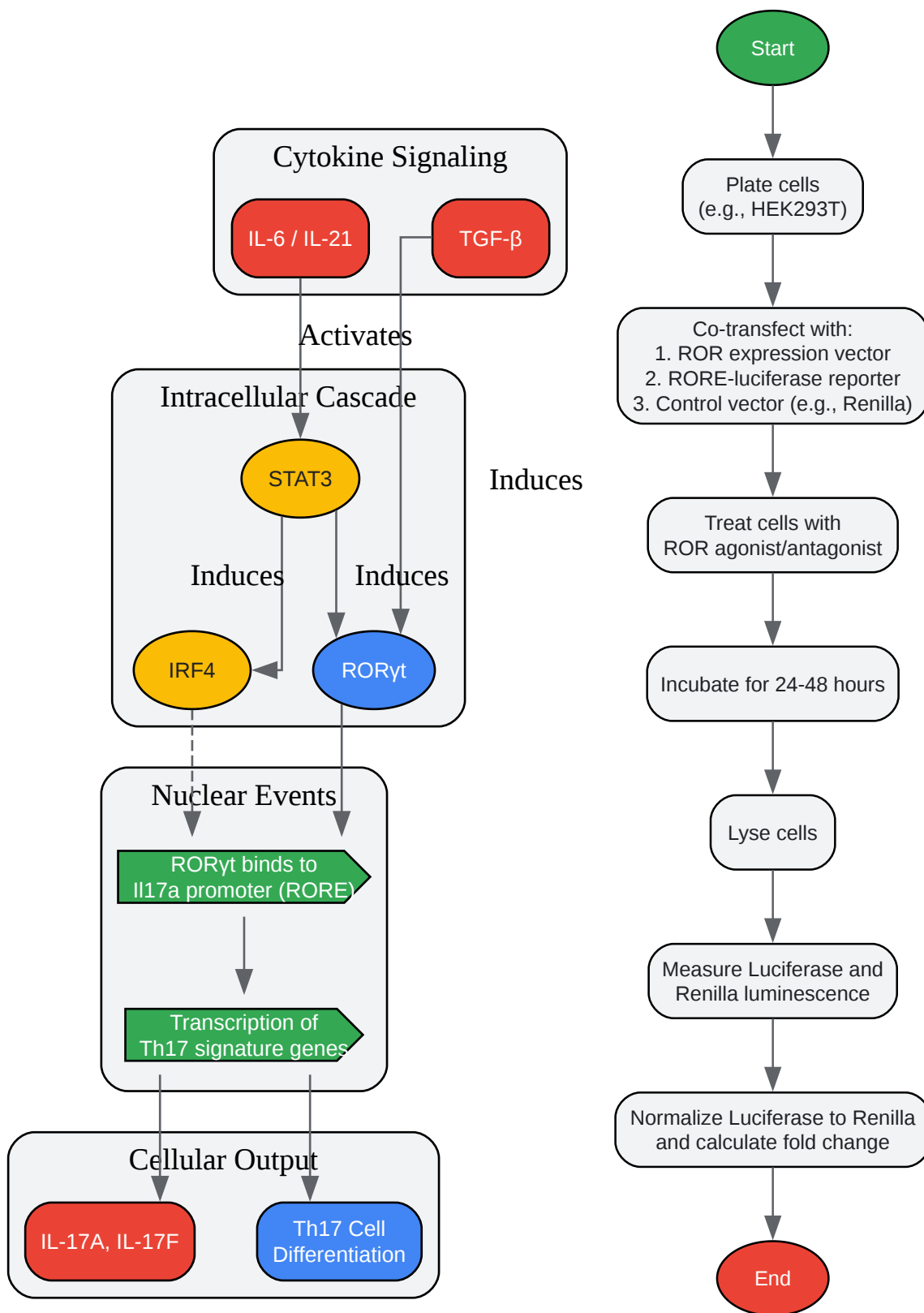
Key Signaling Pathways

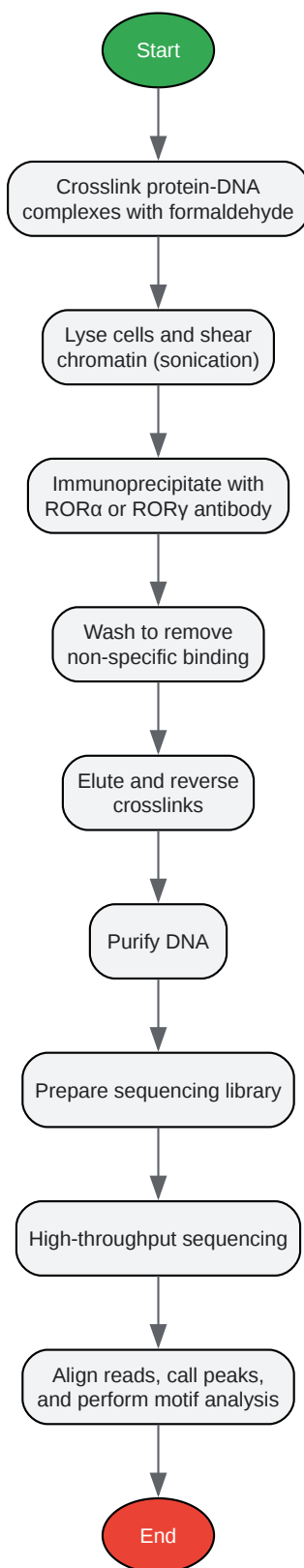
ROR α and ROR γ mediate their effects through distinct signaling cascades. Understanding these pathways is fundamental to elucidating their physiological roles and identifying potential therapeutic intervention points.

ROR α Signaling in Metabolism

ROR α is a key regulator of hepatic lipid and glucose metabolism. It influences the expression of genes involved in cholesterol homeostasis, bile acid synthesis, and gluconeogenesis.







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